molecular formula C14H19NO3 B8505227 Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate

Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No. B8505227
M. Wt: 249.30 g/mol
InChI Key: PORAIKBIDRNMQN-AAEUAGOBSA-N
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Description

Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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properties

Product Name

Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

PORAIKBIDRNMQN-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of THF (200 mL) and MeOH (11 mL) was added LiBH4 (2 M, 89 mL, 0.18 mol). Some gas evolution and small exotherm were observed. The reaction was aged at room temperature for 30 min before being cooled to −10° C. with an acetone:ice bath. ±benzyl 2-methyl-5-oxopiperidine-1-carboxylate (22.0 g, 0.089 mol) was then added dropwise, keeping the temperature below −5° C. The reaction was then aged at −10° C. for 30 min. The reaction was quenched by adding half-saturated, aqueous NaHCO3, then extracted with EtOAc. The layers were separated and the organics dried with MgSO4. The organics were concentrated to give the titled compound as a crude, colorless oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of THF (200 mL) and MeOH (11 mL) was added LiBH4 (2 M, 89 mL, 0.18 mol). Some gas evolution and a small exotherm were observed. The reaction was aged at room temperature for 30 min before being cooled to −10° C.±benzyl 2-methyl-5-oxopiperidine-1-carboxylate (22.0 g, 0.089 mol) was then added dropwise, keeping the temperature below −5° C. The reaction was then aged at −10° C. for 30 min. The reaction was quenched by adding half-saturated, aqueous NaHCO3, then extracted with EtOAc. The layers were separated and the organics dried with MgSO4. The organics were concentrated to give crude ±benzyl-5-hydroxy-2-methylpiperidine-1-carboxylate as a crude, colorless oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

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